molecular formula C15H13N3O B5600857 2-(1-methyl-1H-indazol-5-yl)benzamide

2-(1-methyl-1H-indazol-5-yl)benzamide

Cat. No.: B5600857
M. Wt: 251.28 g/mol
InChI Key: STKFDOMUUDXJLF-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indazol-5-yl)benzamide is a chemical building block belonging to the 1-methyl-1H-indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug discovery research . While the specific biological activity of this compound requires further investigation, its core structure is associated with a wide range of pharmacological applications. Scientific literature indicates that 1-methyl-1H-indazole derivatives are investigated for their potential as therapeutics in multiple areas. For instance, indazole-containing compounds have been rationally designed to target the PA-PB1 interface of the influenza polymerase, demonstrating potent antiviral activity in the low micromolar to nanomolar range and showing efficacy in reducing lung viral titers in animal models . Furthermore, structurally similar sulfonamide-linked indazoles have been synthesized and characterized via X-ray crystallography, highlighting their relevance in developing compounds with potential anti-inflammatory and anticancer properties . Researchers also utilize the indazole core in the synthesis of complex molecules for evaluating antimicrobial and antioxidant activities . As a benzamide derivative, this compound offers a versatile handle for further synthetic modification, making it a valuable reagent for constructing combinatorial libraries, exploring structure-activity relationships (SAR), and hit-to-lead optimization campaigns. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(1-methylindazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-14-7-6-10(8-11(14)9-17-18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKFDOMUUDXJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and physicochemical properties of 2-(1-methyl-1H-indazol-5-yl)benzamide and related compounds:

Compound Name Structure/Substituents Molecular Weight (g/mol) Biological Activity/EC50/IC50 Physicochemical Properties Key References
This compound Benzamide + 1-methylindazol-5-yl ~251* Not reported Estimated LogP: ~2.5 (predicted)
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide (63) Benzamide + tetrazole substituent Not reported GPR35 agonist (EC50 = 0.041 μM) Compliant with Lipinski’s rule
N-(2-Amino-1H-benzimidazol-5-yl)benzamide Benzamide + benzimidazole + amino group 252.27 Research use (no activity data) Storage: 2–8°C; solubility unclear
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) Benzamide + dimethoxyphenethyl chain Not reported Not reported Melting point: 90°C; yield: 80%
2-{[(4-Methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide Sulfonylamino + phenethyl chain Not reported Inhibits CARP-1/NEMO binding Purchased from ChemBridge
Amisulpride Benzamide + pyrrolidine + methoxy groups 369.48 Neuroleptic (dopamine antagonist) LogP: ~2.3; high solubility

*Calculated based on formula (C15H13N3O).

Key Observations

Indazole vs. Benzimidazole: The indazole moiety in this compound offers distinct electronic properties compared to benzimidazole in N-(2-amino-1H-benzimidazol-5-yl)benzamide. Indazole’s fused aromatic system may enhance π-π stacking interactions in receptor binding, whereas benzimidazole’s NH group could participate in hydrogen bonding . Methylation at the indazole’s 1-position likely improves metabolic stability, a critical factor in drug development .

Tetrazole Derivatives :

  • Compound 63 (N-[2-(1H-tetrazol-5-yl)phenyl]benzamide) demonstrates potent GPR35 agonism (EC50 = 0.041 μM). The tetrazole group acts as a bioisostere for carboxylic acids, enhancing solubility and receptor affinity. In contrast, this compound lacks this feature, suggesting differences in target selectivity .

Substituent Effects on Bioactivity: The sulfonylamino group in 2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide enables inhibition of CARP-1/NEMO binding, highlighting how substituent polarity and bulk influence protein interactions . Rip-B’s dimethoxyphenethyl chain contributes to synthetic accessibility (80% yield) but may reduce blood-brain barrier penetration compared to smaller substituents .

Neuroleptic Benzamides :

  • Amisulpride and related neuroleptics illustrate the importance of basic side chains (e.g., pyrrolidine) for dopamine receptor antagonism. The absence of such groups in this compound suggests divergent therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-methyl-1H-indazol-5-yl)benzamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between indazole derivatives and benzoyl chlorides. For example, a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling can be employed to attach the methylindazole moiety to the benzamide core. Reaction optimization requires precise control of temperature (e.g., 80–120°C), inert atmosphere (N₂/Ar), and catalysts like Pd(OAc)₂ with ligands such as Xantphos. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at δ 3.9 ppm for N–CH₃) and aromatic carbons.
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • HRMS (ESI+) : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.1215 for C₁₅H₁₃N₃O).
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Use DMSO for stock solutions (10 mM), followed by dilution in assay buffers (PBS, pH 7.4) with <1% organic solvent.
  • Stability : Conduct kinetic studies via LC-MS under physiological conditions (37°C, pH 7.4) to monitor degradation. Add antioxidants (e.g., 0.1% BHT) for oxidative stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–12 concentrations (0.1 nM–100 µM) to calculate IC₅₀ values.
  • Cell-Specific Factors : Test metabolic activity (MTT assay) and efflux pump expression (e.g., P-gp via Western blot) to identify resistance mechanisms.
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can X-ray crystallography data be processed to resolve ambiguities in molecular geometry?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding. WinGX integrates ORTEP for visualizing thermal ellipsoids and validating geometry (e.g., torsion angles <5° deviation from ideal values) .

Q. What computational methods predict binding affinity to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate interactions (e.g., indazole N–H⋯ATP-binding site residues).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG binding, prioritizing residues with energy contributions >1 kcal/mol .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzamide para-position to enhance metabolic stability.
  • LogP Optimization : Measure octanol/water partitioning (shake-flask method) to target LogP 2–3 for blood-brain barrier penetration.
  • In Vivo PK : Conduct rodent studies with IV/PO dosing to calculate AUC, t½, and bioavailability .

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